5-bromo-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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Overview
Description
5-bromo-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a complex organic compound that belongs to the class of indoles Indoles are heterocyclic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves multiple steps. One common method starts with the bromination of 6-methylindole to introduce the bromine atom at the 5-position. This is followed by a Miyaura borylation reaction, where the brominated indole is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, to form the boronate ester .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-bromo-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The boronate ester can be oxidized to form the corresponding alcohol or reduced to form a borane.
Hydrolysis: The boronate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate, used in borylation reactions.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation of boronate esters.
Major Products
Substituted Indoles: Formed through cross-coupling reactions.
Alcohols and Boranes: Formed through oxidation and reduction of the boronate ester.
Boronic Acids: Formed through hydrolysis of the boronate ester.
Scientific Research Applications
5-bromo-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Material Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: Utilized in the study of biological pathways and mechanisms, particularly those involving indole derivatives.
Mechanism of Action
The mechanism of action of 5-bromo-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through its indole core and substituents. The bromine and boron atoms can enhance binding affinity and selectivity by forming additional interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-6-methylpyridine: Another brominated heterocycle with applications in medicinal chemistry.
5-bromo-6-methyl-2,4 (1H,3H)-pyrimidinedione: A brominated pyrimidine derivative with potential biological activity.
Uniqueness
5-bromo-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is unique due to the presence of both bromine and boron substituents on the indole core
Properties
IUPAC Name |
5-bromo-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BBrNO2/c1-9-6-12-10(7-11(9)17)8-13(18-12)16-19-14(2,3)15(4,5)20-16/h6-8,18H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GENHMKBOXMHEEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=C(C(=C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BBrNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.03 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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